molecular formula C7H13N3 B15241519 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine CAS No. 1496468-81-5

1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B15241519
CAS No.: 1496468-81-5
M. Wt: 139.20 g/mol
InChI Key: CXEIEACTYOVXOR-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate, followed by cyclocondensation . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing reaction conditions to maximize yield and minimize by-products, ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

    1,3-Dimethyl-1H-pyrazol-5-amine: Shares the pyrazole ring but lacks the ethanamine group.

    1-(1H-Pyrazol-5-yl)ethan-1-amine: Similar structure but without the methyl groups on the pyrazole ring.

Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is unique due to the presence of both the ethanamine group and the dimethyl substitutions on the pyrazole ring.

Properties

CAS No.

1496468-81-5

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,8H2,1-3H3

InChI Key

CXEIEACTYOVXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(C)N)C

Origin of Product

United States

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